molecular formula C21H31N3O3 B6496087 N-[(oxolan-2-yl)methyl]-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955529-29-0

N-[(oxolan-2-yl)methyl]-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B6496087
CAS No.: 955529-29-0
M. Wt: 373.5 g/mol
InChI Key: FZFFALPIPBKSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxolan-2-yl)methyl]-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a bifunctional ethanediamide derivative featuring two distinct substituents:

  • 1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl-ethyl group: A nitrogen-containing tetrahydroquinoline moiety with a propyl side chain, which may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

N'-(oxolan-2-ylmethyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-11-24-12-3-5-17-14-16(7-8-19(17)24)9-10-22-20(25)21(26)23-15-18-6-4-13-27-18/h7-8,14,18H,2-6,9-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFALPIPBKSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues
Compound Name Core Structure Key Functional Groups Biological Relevance (Inferred)
N-[(oxolan-2-yl)methyl]-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Ethanediamide THF, tetrahydroquinoline, propyl chain Potential CNS/modulator due to lipophilic N-heterocycle
N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (4a-h) Quinoxaline-acetamide Quinoxaline, acetamide, halogen substituents Antimicrobial activity (reported in vitro)
6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol Polyhydroxy oxolane Multiple hydroxyl groups, THF derivatives Metabolic intermediates, high polarity

Key Observations :

Heterocyclic Diversity: The tetrahydroquinoline group in the target compound contrasts with the quinoxaline core in ’s derivatives. Quinoxalines are often associated with DNA intercalation, while tetrahydroquinolines may target neurotransmitter receptors .

Solubility and Lipophilicity: The THF group in the target compound may enhance aqueous solubility compared to the halogenated quinoxaline derivatives, while the propyl chain on tetrahydroquinoline could increase membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.